5,16-Androstadien-3beta-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5,16-Androstadien-3beta-ol, also known as Androstedienol, is a naturally occurring steroid found in human sweat and urine []. It belongs to a class of compounds called androstenes, which are known to have pheromonal properties. Pheromones are chemical signals that can influence the behavior of other individuals of the same species.

Potential Effects on Behavior

Scientific research has investigated the potential effects of Androstedienol on human behavior, with some studies suggesting it may influence:

- Mood: Studies have produced mixed results on the impact of Androstedienol on mood. Some research suggests it may increase feelings of alertness and dominance in women [].

- Perception of Others: Research suggests Androstedienol may influence how women perceive men's facial attractiveness [].

Areas of Ongoing Research

Current research on Androstedienol is focused on understanding its:

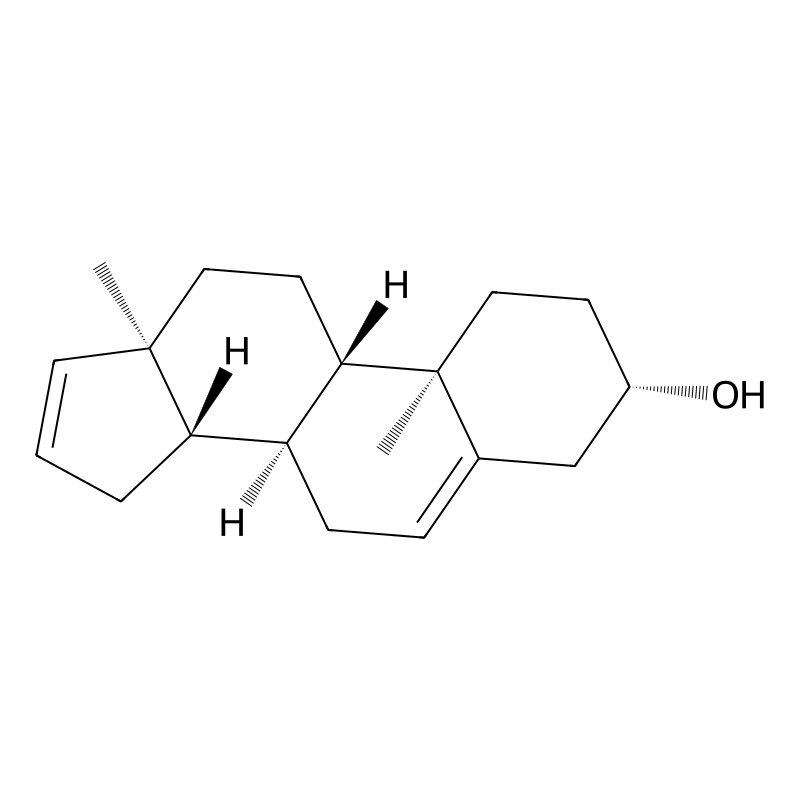

5,16-Androstadien-3beta-ol is a steroid compound classified as an androgen. Its chemical formula is C19H28O, and it is characterized by a unique structure that includes a double bond between carbon atoms 5 and 16, as well as a hydroxyl group at the 3β position. This compound is of interest due to its potential biological activities and applications in various fields, including endocrinology and pharmacology.

The synthesis of 5,16-androstadien-3beta-ol involves several enzymatic reactions primarily catalyzed by cytochrome P450 enzymes. Notably, the transformation from pregnenolone to 5,16-androstadien-3beta-ol occurs through hydroxylation and lyase activities of the CYP17A1 enzyme. This process is crucial for the biosynthesis of androgens in various species, including humans and animals .

5,16-Androstadien-3beta-ol exhibits significant biological activity, particularly in the context of pheromone signaling. It has been shown to interact with specific olfactory receptors, influencing social behaviors in mammals . Additionally, this compound may have implications in reproductive biology and endocrine regulation due to its structural similarity to other steroid hormones.

The synthesis of 5,16-androstadien-3beta-ol can be achieved through multiple methods:

- Biological Synthesis: The primary pathway involves enzymatic conversion from pregnenolone via cytochrome P450-dependent reactions .

- Chemical Synthesis: Laboratory synthesis may involve organic reactions that utilize steroid precursors or derivatives, although detailed protocols are less commonly reported in literature.

5,16-Androstadien-3beta-ol has several applications:

- Pheromonal Research: Due to its role in olfactory signaling, it is studied for its effects on animal behavior.

- Pharmacological Investigations: Research into its potential therapeutic effects on hormone-related conditions is ongoing.

- Endocrine Studies: It serves as a model compound for studying steroid hormone biosynthesis.

Studies have indicated that 5,16-androstadien-3beta-ol interacts with specific receptors in the vomeronasal organ, suggesting its role as a pheromone . This interaction can influence social behaviors such as mating and territoriality in various species. Furthermore, research into its cytotoxic effects on cancer cells has shown promise for potential therapeutic applications.

Several compounds share structural similarities with 5,16-androstadien-3beta-ol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Androstenone | C18H26O | A potent pheromone involved in social signaling. |

| Androsterone | C19H28O | An active metabolite of testosterone with androgenic activity. |

| Testosterone | C19H28O2 | The primary male sex hormone with significant physiological roles. |

Uniqueness of 5,16-Androstadien-3beta-ol:

While it shares structural features with these compounds, 5,16-androstadien-3beta-ol's specific double bond configuration and hydroxyl group placement contribute to its unique biological activities and potential applications in pheromonal signaling and endocrine research.

Identification and Synthetic Origins

5,16-Androstadien-3beta-ol was first characterized in the early 21st century as part of efforts to map the human exposome. Unlike endogenous steroids such as testosterone or estradiol, this compound is not biosynthesized in vivo but is introduced through external sources, such as pharmaceutical formulations or industrial byproducts. Its identification in human blood samples highlighted its inclusion in the exposome, which encompasses all environmental and occupational exposures throughout an individual’s lifetime.

Relationship to Endogenous Steroids

The compound’s structure resembles naturally occurring 16-androstene steroids, such as androstadienol (5,16-androstadien-3β-ol) and androstadienone (4,16-androstadien-3-one), which are endogenously produced and involved in chemosignaling. However, 5,16-Androstadien-3beta-ol lacks the 4-position double bond present in androstadienone, distinguishing its chemical profile and potential biological interactions.

5,16-Androstadien-3beta-ol represents a significant member of the androstane steroid family, characterized by its unique structural features and biological relevance [1] [2]. This compound belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones [2]. The steroid exhibits distinctive double bonds at specific positions within its carbon framework, contributing to its unique chemical and biological properties [3].

Molecular Formula and Weight

The molecular composition of 5,16-Androstadien-3beta-ol is defined by the molecular formula C19H28O [1] [3] [6]. This formula indicates the presence of nineteen carbon atoms, twenty-eight hydrogen atoms, and one oxygen atom, reflecting the characteristic steroid backbone with specific functional modifications.

Table 1: Molecular Data for 5,16-Androstadien-3beta-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H28O | [1] [3] [6] |

| Molecular Weight | 272.4 g/mol | [1] [6] |

| Average Molecular Weight | 272.432 g/mol | [2] [3] |

| Monoisotopic Molecular Weight | 272.214015522 g/mol | [2] |

| Exact Mass | 272.214016 g/mol | [3] |

The molecular weight of 272.4 grams per mole positions this compound within the typical range for C19 steroids [1] [6]. The monoisotopic mass of 272.214015522 provides precise mass information essential for analytical identification and characterization [2].

Stereochemistry and Structural Characteristics

5,16-Androstadien-3beta-ol exhibits complex stereochemical properties inherent to steroid molecules [3]. The compound contains six defined stereocenters, which determine its three-dimensional configuration and biological activity [3]. The stereochemical designation "3beta" indicates the specific spatial orientation of the hydroxyl group at carbon position 3, where the hydroxyl group projects above the plane of the steroid ring system [3].

The structural framework consists of the characteristic steroid backbone: four fused carbon rings forming the cyclopenta[a]phenanthrene system [19]. Two double bonds are present at positions 5-6 and 16-17, contributing to the compound's designation as a diene [1] [4]. These unsaturated bonds significantly influence the molecule's chemical reactivity and biological properties [4].

Table 2: Stereochemical Properties

| Property | Description | Reference |

|---|---|---|

| Stereocenters | 6 defined stereocenters | [3] |

| Configuration at C3 | 3beta (equatorial hydroxyl) | [3] |

| Double Bonds | Position 5-6 and 16-17 | [1] [4] |

| Ring System | Cyclopenta[a]phenanthrene | [19] |

The International Union of Pure and Applied Chemistry name for this compound is (3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol [19]. This systematic nomenclature precisely defines the stereochemical configuration at each chiral center.

Physical Properties

The physical properties of 5,16-Androstadien-3beta-ol reflect its steroid nature and specific structural modifications [27]. The compound typically exhibits greater solubility in organic solvents compared to water, which is characteristic of steroid molecules [27].

Table 3: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Solubility | More soluble in organic solvents than water | [27] |

| Octanol/Water Partition Coefficient (LogP) | 6.335 (predicted) | [25] |

| Water Solubility (Log10) | -4.36 mol/L (predicted) | [25] |

The high octanol/water partition coefficient indicates significant lipophilicity, consistent with the compound's steroid structure [25]. This property influences its biological distribution and membrane permeability characteristics.

Chemical Reactivity

5,16-Androstadien-3beta-ol demonstrates characteristic reactivity patterns associated with steroid compounds containing both double bonds and hydroxyl functionality [17] [35]. The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions .

The presence of double bonds at positions 5-6 and 16-17 makes the molecule susceptible to epoxidation reactions [17] [35]. Research has demonstrated that male rat liver microsomes can oxidize 5,16-Androstadien-3beta-ol to form various epoxide derivatives, including 5,6-alpha-, 5,6-beta-, 16,17-alpha-, and 16,17-beta-epoxides [35]. These epoxides subsequently undergo hydrolysis to form corresponding glycols [35].

Table 4: Chemical Reactivity Patterns

| Reaction Type | Products | Conditions | Reference |

|---|---|---|---|

| Epoxidation | 5,6- and 16,17-epoxides | Hepatic microsomes, NADPH | [35] |

| Hydrolysis | Corresponding glycols | Microsomal epoxide hydrolase | [35] |

| Oxidation | 3-keto derivatives | 3beta-hydroxysteroid dehydrogenase | [34] [36] |

The 3beta-hydroxyl group can undergo oxidation to form the corresponding 3-keto derivative through the action of 3beta-hydroxysteroid dehydrogenase [34] [36]. This enzymatic transformation represents a key metabolic pathway for the compound [34].

The compound serves as a substrate for biosynthetic pathways leading to other steroid derivatives [28] [30]. Research indicates that 5,16-Androstadien-3beta-ol can be synthesized from pregnenolone through the action of cytochrome P450 17A1 enzyme, specifically through its 16-ene-synthetase activity [28] [30].

Nomenclature and Synonyms

5,16-Androstadien-3beta-ol is known by multiple systematic and common names, reflecting different nomenclature systems and historical usage [1] [2] [3]. The Chemical Abstracts Service registry number 1224-94-8 serves as the unique identifier for this compound [1] [6] [8].

Table 5: Nomenclature and Synonyms

| Name Type | Name | Reference |

|---|---|---|

| Primary Name | 5,16-Androstadien-3beta-ol | [1] [2] |

| Systematic Name | (3beta)-Androsta-5,16-dien-3-ol | [1] [3] |

| International Union of Pure and Applied Chemistry Name | (3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [19] |

| Common Name | Androstadienol | [2] [4] |

| Alternative Name | Andien-beta | [1] [2] |

| Chemical Abstracts Service Number | 1224-94-8 | [1] [6] [8] |

Additional synonyms include Androsta-5,16-dien-3-ol (3beta)-, delta5,16-Androstadien-3beta-ol, and 5,16-androstadien-3-ol [1] [2] [6]. The compound is also referenced as androstadienol in biological and pheromone research contexts [4].